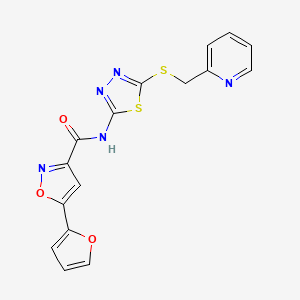

5-(furan-2-yl)-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

CAS No.: 1351647-97-6

Cat. No.: VC4319215

Molecular Formula: C16H11N5O3S2

Molecular Weight: 385.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351647-97-6 |

|---|---|

| Molecular Formula | C16H11N5O3S2 |

| Molecular Weight | 385.42 |

| IUPAC Name | 5-(furan-2-yl)-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C16H11N5O3S2/c22-14(11-8-13(24-21-11)12-5-3-7-23-12)18-15-19-20-16(26-15)25-9-10-4-1-2-6-17-10/h1-8H,9H2,(H,18,19,22) |

| Standard InChI Key | SAIDCZCASHFFNK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Introduction

Structural Overview

This compound is a hybrid molecule composed of the following key structural motifs:

-

Furan ring: A five-membered aromatic ring containing oxygen.

-

Isoxazole ring: A five-membered heterocyclic ring containing both oxygen and nitrogen.

-

1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocyclic structure.

-

Pyridine moiety: A six-membered aromatic nitrogen-containing ring.

-

Carboxamide group: A functional group (-CONH-) that enhances solubility and hydrogen bonding potential.

Molecular Formula

CHNOS

Key Features

The combination of these heterocyclic systems often imparts bioactivity due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and other molecular interactions.

Synthesis

The synthesis of such complex molecules typically involves multi-step reactions. While specific synthetic pathways for this compound are not directly available in the provided sources, general strategies can be inferred:

-

Formation of the Isoxazole Core:

-

Isoxazoles are often synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.

-

-

Introduction of the Thiadiazole Group:

-

The 1,3,4-thiadiazole ring can be constructed by reacting thiosemicarbazides with electrophilic reagents like carboxylic acids or esters.

-

-

Coupling with Pyridine Derivatives:

-

The pyridin-2-ylmethylthio group may be introduced via nucleophilic substitution reactions using pyridine derivatives and thiol-containing intermediates.

-

-

Amide Bond Formation:

-

The carboxamide functionality can be introduced via condensation reactions between carboxylic acids or their derivatives (e.g., acid chlorides) with amines.

-

Challenges in Synthesis

The integration of multiple heterocyclic systems requires precise control over reaction conditions to avoid side reactions or decomposition of sensitive intermediates.

Medicinal Chemistry

Compounds containing furan, isoxazole, and thiadiazole rings have been extensively studied for their biological activities:

-

Anti-inflammatory properties: Isoxazoles are known inhibitors of cyclooxygenase enzymes.

-

Antimicrobial activity: Thiadiazoles exhibit broad-spectrum antimicrobial effects.

-

Anticancer potential: Pyridine derivatives often show cytotoxicity against cancer cells.

Drug Design

The combination of these pharmacophores suggests that this compound could serve as a lead molecule for designing drugs targeting enzymes or receptors involved in inflammation, infection, or cancer.

Analytical Characterization

To confirm the structure and purity of such compounds, various spectroscopic techniques are employed:

| Technique | Purpose | Observations Expected |

|---|---|---|

| NMR (¹H and ¹³C) | Determines the chemical environment of protons and carbons | Signals corresponding to furan, pyridine, thiadiazole rings |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern | Molecular ion peak at m/z = 341 (expected) |

| Infrared Spectroscopy (IR) | Identifies functional groups | Peaks for amide (C=O), thiadiazole (C-S), and isoxazole (C=N-O) |

| Elemental Analysis | Verifies elemental composition | Matches theoretical C, H, N percentages |

Biological Activity Insights

While no direct studies on this specific compound were found in the provided materials, related compounds with similar structures have shown promising activities:

-

Anti-inflammatory Activity:

-

Antimicrobial Properties:

-

Antitumor Effects:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume